Imidazo[1,2-a]pyrimidin-2-ylmethanamine
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a chemical compound with the molecular weight of 148.17 . It has the IUPAC name imidazo[1,2-a]pyrimidin-2-ylmethanamine . The compound is solid in physical form .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine contains a total of 20 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Regiospecific Synthesis and Chemical Functionalization
One of the primary applications of Imidazo[1,2-a]pyrimidin-2-ylmethanamine is in the regiospecific synthesis and chemical functionalization of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. Katritzky et al. (2003) demonstrated the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines with yields ranging from 35-92% through a one-pot reaction, highlighting the compound's significance in creating regioselective structures for further research and development in chemistry (Katritzky, Xu, & Tu, 2003).
Synthetic Approaches and Functionalization Strategies
Further expanding on the synthetic versatility, Goel et al. (2015) reviewed various chemosynthetic methodologies for imidazo[1,2-a]pyrimidines, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. This review comprehensively summarizes the synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines, showcasing their widespread applications in medicinal chemistry and the development of new chemosynthetic strategies (Goel, Luxami, & Paul, 2015).
Development of Novel Therapeutic Agents
Imidazo[1,2-a]pyrimidin-2-ylmethanamine derivatives have been extensively researched for their potential as therapeutic agents. Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This research underscores the compound's utility in the discovery and development of novel therapeutic agents by modifying the imidazo[1,2-a]pyridine scaffold (Deep et al., 2016).
Environmental and Detoxification Applications
Additionally, Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine for chemical detoxification of HgCl2, indicating the compound's potential in environmental applications and the treatment of heavy metal toxicity (Sharma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRNIUANBPJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393412 |
Source
|
Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
CAS RN |
843609-02-9 |
Source
|
Record name | Imidazo[1,2-a]pyrimidine-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=843609-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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